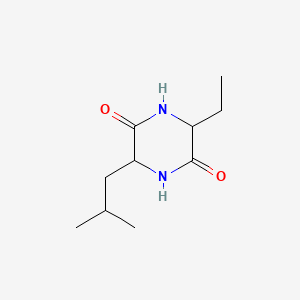
3-Ethyl-6-(2-methylpropyl)piperazine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-6-(2-methylpropyl)-2,5-piperazinedione is an organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-6-(2-methylpropyl)-2,5-piperazinedione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethylamine with 2-methylpropylamine in the presence of a suitable cyclizing agent, such as phosgene or triphosgene. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure the formation of the piperazine ring.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize yield and purity. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations. This ensures consistent production quality and scalability for commercial applications.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-6-(2-methylpropyl)-2,5-piperazinedione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced piperazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl or isobutyl groups can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: N-oxides of the piperazine ring.
Reduction: Reduced piperazine derivatives with hydrogenated nitrogen atoms.
Substitution: Piperazine derivatives with new alkyl or acyl groups replacing the original substituents.
Scientific Research Applications
3-Ethyl-6-(2-methylpropyl)-2,5-piperazinedione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and antiparasitic properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Ethyl-6-(2-methylpropyl)-2,5-piperazinedione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-Ethyl-6-(2-methylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
- 3-Ethyl-6-(2-methylpropyl)-1-(2-propoxyethyl)piperazine-2,5-dione
Uniqueness
3-Ethyl-6-(2-methylpropyl)-2,5-piperazinedione is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development.
Properties
CAS No. |
56771-93-8 |
|---|---|
Molecular Formula |
C10H18N2O2 |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
3-ethyl-6-(2-methylpropyl)piperazine-2,5-dione |
InChI |
InChI=1S/C10H18N2O2/c1-4-7-9(13)12-8(5-6(2)3)10(14)11-7/h6-8H,4-5H2,1-3H3,(H,11,14)(H,12,13) |
InChI Key |
NWXXVFXYCOTLLW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=O)NC(C(=O)N1)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(S)-3-(pyrrolidin-3-yl)-3,4-dihydrobenzo[d][1,2,3]triazine](/img/structure/B13948040.png)
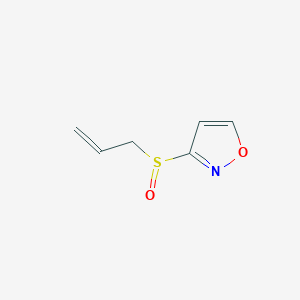
![7-methoxy-5-methyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole](/img/structure/B13948048.png)
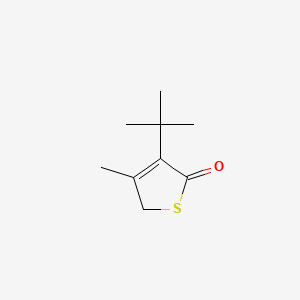
![4-{2-[4-(Methylamino)phenyl]ethenyl}phenol](/img/structure/B13948069.png)
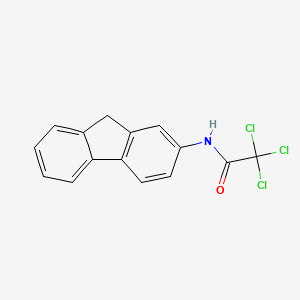
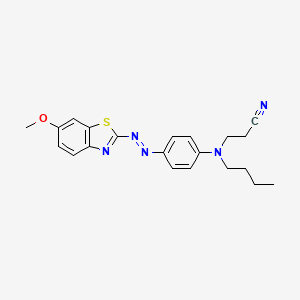
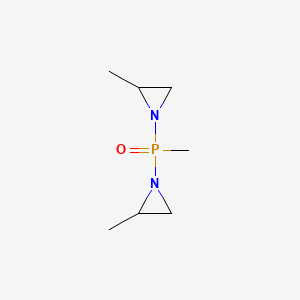

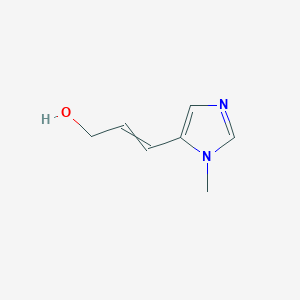

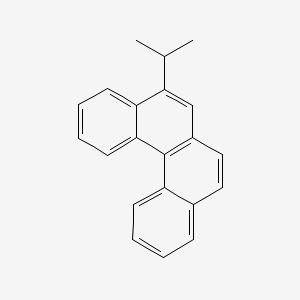
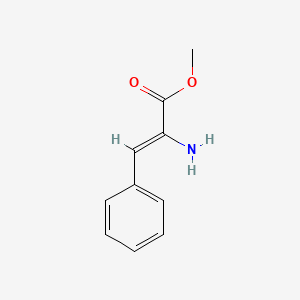
![7-(2-Aminoacetyl)-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B13948112.png)
